molecular formula C24H29NO6S B15038576 2-Ethoxy-4-(piperidin-1-ylcarbonothioyl)phenyl 3,4,5-trimethoxybenzoate

2-Ethoxy-4-(piperidin-1-ylcarbonothioyl)phenyl 3,4,5-trimethoxybenzoate

Cat. No.: B15038576
M. Wt: 459.6 g/mol
InChI Key: ZUBIKGGNRLKKGW-UHFFFAOYSA-N
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Description

2-Ethoxy-4-(piperidine-1-carbothioyl)phenyl 3,4,5-trimethoxybenzoate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of an ethoxy group, a piperidine ring, and a trimethoxybenzoate moiety, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-4-(piperidine-1-carbothioyl)phenyl 3,4,5-trimethoxybenzoate typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules like 2-ethoxy-4-(piperidine-1-carbothioyl)phenyl 3,4,5-trimethoxybenzoate.

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing automated reactors and continuous flow systems to enhance efficiency and yield. The use of high-purity reagents and stringent control of reaction parameters are crucial to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-4-(piperidine-1-carbothioyl)phenyl 3,4,5-trimethoxybenzoate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the nature of the substituents and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution pattern.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-Ethoxy-4-(piperidine-1-carbothioyl)phenyl 3,4,5-trimethoxybenzoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-ethoxy-4-(piperidine-1-carbothioyl)phenyl 3,4,5-trimethoxybenzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Ethoxy-4-(piperidine-1-carbothioyl)phenyl benzoate
  • 4-(Piperidine-1-carbothioyl)phenyl 3,4,5-trimethoxybenzoate

Uniqueness

2-Ethoxy-4-(piperidine-1-carbothioyl)phenyl 3,4,5-trimethoxybenzoate is unique due to the presence of both the ethoxy group and the trimethoxybenzoate moiety, which confer distinct chemical and biological properties

Properties

Molecular Formula

C24H29NO6S

Molecular Weight

459.6 g/mol

IUPAC Name

[2-ethoxy-4-(piperidine-1-carbothioyl)phenyl] 3,4,5-trimethoxybenzoate

InChI

InChI=1S/C24H29NO6S/c1-5-30-19-13-16(23(32)25-11-7-6-8-12-25)9-10-18(19)31-24(26)17-14-20(27-2)22(29-4)21(15-17)28-3/h9-10,13-15H,5-8,11-12H2,1-4H3

InChI Key

ZUBIKGGNRLKKGW-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C(=S)N2CCCCC2)OC(=O)C3=CC(=C(C(=C3)OC)OC)OC

Origin of Product

United States

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